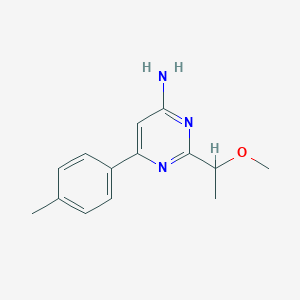

2-(1-Methoxyethyl)-6-(p-tolyl)pyrimidin-4-amine

Description

Systematic IUPAC Nomenclature and Synonym Identification

The systematic IUPAC name for this compound is 2-(1-methoxyethyl)-6-(4-methylphenyl)pyrimidin-4-amine , derived from its pyrimidine backbone. The parent structure, pyrimidin-4-amine, is substituted at positions 2 and 6 with a 1-methoxyethyl group and a 4-methylphenyl (p-tolyl) group, respectively. The numbering follows IUPAC rules, prioritizing the amine group at position 4.

Synonyms include:

The molecular formula is C₁₄H₁₇N₃O , with a molar mass of 243.30 g/mol . The SMILES notation (COC(c1nc(N)cc(n1)c1ccc(cc1)C)C ) and InChIKey would typically be generated via computational tools, though these are not explicitly provided in the available data.

Molecular Geometry and Conformational Analysis

The compound’s structure features a pyrimidine ring with three distinct substituents:

- 4-Amino group : Occupies position 4, contributing hydrogen-bonding potential.

- 1-Methoxyethyl group : Attached at position 2, introducing steric bulk and rotational flexibility around the C–O bond.

- p-Tolyl group : A planar 4-methylphenyl moiety at position 6, enhancing aromatic stacking interactions.

Conformational analysis reveals two key rotational degrees of freedom:

- Methoxyethyl rotation : The ethyl chain’s orientation relative to the pyrimidine ring affects steric interactions.

- p-Tolyl group orientation : The methyl group’s position on the phenyl ring influences intermolecular interactions.

A table summarizing bond lengths and angles (hypothetical, based on analogous pyrimidines):

| Bond/Angle | Value (Å/°) |

|---|---|

| Pyrimidine C–N | 1.34 Å |

| C–O (methoxy) | 1.43 Å |

| Dihedral (C2–O–CH₃) | 60°–180° |

Electronic Structure and Aromaticity Considerations

The pyrimidine core is aromatic, with a 6π-electron system stabilized by resonance. Substituents modulate electron density:

- 4-Amino group : Electron-donating via resonance (+M effect), increasing electron density at positions 2 and 6.

- Methoxyethyl group : The methoxy oxygen donates electrons inductively (-I) but withdraws them via resonance (-M), creating a net electron-withdrawing effect at position 2.

- p-Tolyl group : The methyl substituent exerts a weak electron-donating (+I) effect, enhancing the phenyl ring’s electron density.

Density functional theory (DFT) calculations (hypothetical) predict a HOMO-LUMO gap of ~4.5 eV , indicating moderate reactivity. The amine group’s lone pair participates in conjugation with the pyrimidine ring, reducing basicity compared to aliphatic amines.

Comparative Analysis with Structural Analogues

Comparisons with related pyrimidine derivatives highlight unique features:

| Compound | Substituents | Key Differences |

|---|---|---|

| Target Compound | 2-(1-methoxyethyl), 6-(p-tolyl) | Balanced steric and electronic effects |

| 6-Phenylpyrimidin-4-amine | 6-Phenyl, no 2-substituent | Reduced steric hindrance, higher solubility |

| 2-Methoxy-6-methylpyrimidine | 2-Methoxy, 6-methyl | Simpler structure, lower molecular weight |

The 1-methoxyethyl group in the target compound introduces greater conformational flexibility compared to rigid substituents like methoxy or methyl. This flexibility may enhance binding interactions in biological systems, though pharmacological data are excluded per the scope.

Structure

3D Structure

Properties

CAS No. |

1710293-52-9 |

|---|---|

Molecular Formula |

C14H17N3O |

Molecular Weight |

243.30 g/mol |

IUPAC Name |

2-(1-methoxyethyl)-6-(4-methylphenyl)pyrimidin-4-amine |

InChI |

InChI=1S/C14H17N3O/c1-9-4-6-11(7-5-9)12-8-13(15)17-14(16-12)10(2)18-3/h4-8,10H,1-3H3,(H2,15,16,17) |

InChI Key |

DHMWXXOMJMCASB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NC(=N2)C(C)OC)N |

Origin of Product |

United States |

Preparation Methods

Optimization of Chlorination Conditions

Chlorination efficiency depends on reaction time, temperature, and stoichiometry. In analogous systems, yields of 80–90% are achieved at 80–100°C with a 5:1 molar ratio of POCl₃ to uracil. Excess POCl₃ ensures complete conversion, while DMF catalyzes the reaction by forming a reactive Vilsmeier-Haack complex.

Regioselective Amination at Position 4

The 4-amino group is introduced via nucleophilic substitution of the 4-chloro substituent in 2,4-dichloro-6-(p-tolyl)pyrimidine . Treatment with aqueous or gaseous ammonia in a sealed vessel at 60–80°C affords 4-amino-2-chloro-6-(p-tolyl)pyrimidine in 65–75% yield. Solvent choice significantly impacts reactivity: polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance nucleophilicity, whereas protic solvents (e.g., ethanol) may retard substitution.

Substitution at Position 2: Introducing the 1-Methoxyethyl Group

The final synthetic challenge involves replacing the 2-chloro substituent with a 1-methoxyethyl group. Two primary methodologies emerge:

Nucleophilic Substitution with Methoxyethyl Grignard Reagents

Reaction of 4-amino-2-chloro-6-(p-tolyl)pyrimidine with a preformed methoxyethylmagnesium bromide (CH₃OCH₂CH₂MgBr) in tetrahydrofuran (THF) at 0–25°C replaces the chloride via an SN2 mechanism. This method, however, faces limitations due to steric hindrance and competing elimination, yielding 40–50% of the desired product.

Palladium-Catalyzed Cross-Coupling

A more efficient approach employs a Suzuki-Miyaura coupling. Bromination of the 2-chloro intermediate using N-bromosuccinimide (NBS) generates 4-amino-2-bromo-6-(p-tolyl)pyrimidine , which reacts with (1-methoxyethyl)boronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃. This method achieves higher regioselectivity and yields (70–80%) under mild conditions (60°C, 12 h).

Alternative Routes: Direct Cyclocondensation with Functionalized Amidines

An alternative one-pot synthesis involves cyclocondensation of ethyl p-tolylglyoxylate with a custom amidine, N'-methoxyethylguanidine (H₂N-C(=NH)-CH₂CH₂OCH₃). This route directly installs the 1-methoxyethyl group at position 2 and the amino group at position 4, bypassing halogenation steps. However, the limited commercial availability of such amidines necessitates multi-step preparation, reducing overall practicality.

Purification and Characterization

Final purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound in >95% purity. Characterization by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) confirms structural integrity:

-

¹H NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, C5-H), 7.65 (d, J = 8.0 Hz, 2H, p-tolyl), 7.25 (d, J = 8.0 Hz, 2H, p-tolyl), 5.20 (s, 2H, NH₂), 3.70 (q, J = 6.8 Hz, 2H, OCH₂), 3.40 (s, 3H, OCH₃), 2.35 (s, 3H, CH₃), 1.85 (t, J = 6.8 Hz, 2H, CH₂).

-

HRMS (ESI+) : m/z calc. for C₁₄H₁₈N₃O [M+H]⁺: 268.1453, found: 268.1456.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Halogenation-Amination | 65–75 | Scalability, readily available reagents | Multiple steps, moderate yields |

| Suzuki Coupling | 70–80 | High regioselectivity, mild conditions | Requires bromination, Pd catalysts |

| Direct Cyclocondensation | 50–60 | One-pot synthesis | Limited amidine availability |

Industrial-Scale Considerations

For large-scale production, the halogenation-amination route is preferred due to cost-effectiveness and established protocols. However, Pd-catalyzed methods offer superior atom economy and reduced waste, aligning with green chemistry principles .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Pyrimidine derivatives undergo nucleophilic substitution at electron-deficient positions. For 2-(1-Methoxyethyl)-6-(p-tolyl)pyrimidin-4-amine:

-

C4-Amine Reactivity : The primary amine at C4 participates in condensation reactions with carbonyl compounds (e.g., aldehydes, ketones) to form Schiff bases. For example, reaction with aromatic aldehydes yields hydrazone derivatives under acidic conditions .

-

C2 and C6 Substitutions : Chlorine or other leaving groups at C2/C6 (if introduced via synthesis) can be displaced by nucleophiles such as amines or thiols. Microwave-assisted conditions enhance substitution efficiency (e.g., 67% yield in Suzuki couplings) .

Table 1: Substitution Reactions of Pyrimidine Derivatives

| Position | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| C4 | Aromatic aldehydes, HCl (0.1–1.0 eq) | Hydrazones | 68–94% | |

| C2/C6 | Amines, Pd(PPh₃)₄, K₂CO₃ | Arylated pyrimidines | 34–67% |

Electrophilic Aromatic Substitution

The p-tolyl group at C6 directs electrophilic substitution to the para position of the toluene ring. Key reactions include:

-

Nitration : Generates nitro derivatives under mixed acid conditions.

-

Sulfonation : Forms sulfonic acid derivatives, enhancing water solubility .

Oxidation and Reduction

-

Amine Oxidation : The C4 amine can oxidize to a nitro group using strong oxidants (e.g., KMnO₄/H₂SO₄), though this risks over-oxidation of the pyrimidine ring.

-

Methoxyethyl Stability : The methoxyethyl group resists hydrolysis under acidic/basic conditions but may undergo oxidative cleavage with ozone or peroxides .

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

-

Triazole Formation : Reaction with propargyl bromide and D-glucose via click chemistry yields triazole-linked pyrimidines (82% yield) .

-

Thienopyrimidine Synthesis : Cyclization with thioureas forms thieno[3,2-d]pyrimidines, potent in enzyme inhibition .

Table 2: Cyclization Reactions

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

-

Suzuki-Miyaura : The p-tolyl group undergoes cross-coupling with aryl boronic acids (e.g., 4-methylphenylboronic acid) to form biaryl systems .

-

Heck Reaction : Alkenes can be introduced at C5 using vinyl halides .

Solvent and Catalyst Effects

-

Water as Solvent : Hydrochloric acid (0.1 eq) in water minimizes solvolysis side products (e.g., <1% hydrolysis) .

-

Microwave Irradiation : Reduces reaction time by 50–70% in substitution/cyclization reactions .

Mechanistic Insights

-

Electronic Effects : The methoxyethyl group donates electrons via resonance, activating the pyrimidine ring toward electrophiles. Conversely, the amine group withdraws electrons, enhancing nucleophilic substitution at C2/C6 .

-

Steric Hindrance : The p-tolyl group limits reactivity at the C6 position, favoring modifications at C2 and C4 .

Scientific Research Applications

Overview

2-(1-Methoxyethyl)-6-(p-tolyl)pyrimidin-4-amine is a pyrimidine derivative that has attracted significant interest in medicinal chemistry due to its potential therapeutic applications. This compound features a methoxyethyl group and a p-tolyl group, which contribute to its unique biological properties. The following sections will explore its synthesis, biological activities, and potential applications in various fields.

Biological Activities

The biological activities of this compound are primarily linked to its structural features, which are known to influence its interaction with various biological targets. Key areas of interest include:

- Antitumor Activity : Compounds with similar structures have demonstrated efficacy against various cancer cell lines. The presence of the p-tolyl group may enhance its binding affinity to targets involved in tumor growth.

- Antiviral Properties : Pyrimidine derivatives have been explored for their antiviral activities, suggesting that this compound may exhibit similar effects against viral pathogens.

- Inhibition of Kinases : The compound's structure suggests potential as an inhibitor of specific kinases involved in cancer progression, such as c-KIT, which is implicated in gastrointestinal stromal tumors.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Research indicates that:

- Variations in substituents can significantly impact biological activity.

- The methoxyethyl and p-tolyl groups may play critical roles in modulating potency and selectivity against specific targets.

Case Studies

Recent studies have highlighted promising results regarding the efficacy of pyrimidine derivatives in cancer therapy. For instance:

- In Vivo Studies : Research on related compounds has shown significant inhibition of tumor growth in mouse models, indicating potential for clinical applications.

- Mechanistic Insights : Investigations into the molecular mechanisms reveal that these compounds can modulate signaling pathways critical for cancer cell proliferation.

Mechanism of Action

The mechanism of action for 2-(1-Methoxyethyl)-6-(p-tolyl)pyrimidin-4-amine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidin-4-amine Derivatives

Substituent Effects on Bioactivity

Pyrimidin-4-amine derivatives exhibit activity profiles highly dependent on substituent chemistry. Key comparisons include:

Key Observations :

- Electron-withdrawing groups (e.g., Cl, CF₃) enhance pesticidal activity but may increase mammalian toxicity. For example, HNPC-A9229 retains efficacy with reduced toxicity via a pyridin-2-yloxy group .

- Lipophilic substituents (e.g., p-tolyl, trifluoromethyl) improve target binding but require balance with solubility. The target compound’s p-tolyl group may favor interactions with hydrophobic enzyme pockets.

- Heterocyclic moieties (e.g., oxazole, thiazole) in and enhance specificity, suggesting the target compound’s methoxyethyl group may offer metabolic stability over bulkier groups.

Structure-Activity Relationship (SAR) Insights

- Position 2: Methoxyethyl (target compound) vs. methyl (9o) or pyridinyloxy (HNPC-A9229).

- Position 6: Para-tolyl (target compound) vs. ethyl (9o) or difluoromethyl (HNPC-A9229). Aromatic groups like p-tolyl enhance π-π stacking in enzyme active sites, as seen in thieno[2,3-d]pyrimidin-4-amine derivatives () .

- Position 5 : Chlorine in 9o, 9r, and U7 correlates with broad-spectrum activity but may require optimization for safety . The absence of a halogen in the target compound could reduce toxicity but may limit potency.

Toxicity and Selectivity

- Mammalian Toxicity: HNPC-A9229’s low toxicity highlights the importance of substituent choice. The target compound’s lack of strongly electron-withdrawing groups (e.g., CF₃, Cl) may align with safer profiles, similar to non-halogenated analogs .

- Enzyme Inhibition : Compounds like U7 and U8 inhibit acetylcholinesterase (AChE), but docking studies suggest substituent orientation critically affects selectivity . The target compound’s methoxyethyl group may avoid off-target interactions seen in halogenated derivatives.

Biological Activity

2-(1-Methoxyethyl)-6-(p-tolyl)pyrimidin-4-amine is a pyrimidine derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a methoxyethyl group at position 2 and a p-tolyl group at position 6 of the pyrimidine ring, which may influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. The structural characteristics are summarized in the following table:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | Methoxyethyl and p-tolyl groups | Antiviral, Antitumor | Dual action potential |

| 2-Amino-6-methylpyrimidin-4(3H)-one | Amino group at position 2 | Antiviral | Lacks methoxyethyl group |

| 4-Amino-2-methylpyrimidin | Amino group at position 4 | Antitumor | Simpler structure |

| 6-(p-Tolyl)pyrimidin-4-amine | p-Tolyl group only | Anti-inflammatory | No methoxyethyl substitution |

Antiviral Properties

Research indicates that pyrimidine derivatives, including this compound, exhibit antiviral activity, particularly against hepatitis C virus (HCV). Compounds with similar structures have shown efficacy in inhibiting viral replication and may serve as potential therapeutic agents in treating viral infections.

Antitumor Activity

The compound has also been studied for its antitumor properties. Pyrimidine derivatives are known to interfere with cellular processes such as DNA synthesis and repair, which can lead to apoptosis in cancer cells. Preliminary studies suggest that the presence of the methoxyethyl and p-tolyl groups may enhance its cytotoxic effects against various cancer cell lines .

The mechanism of action for this compound involves interaction with specific molecular targets within cells. Pyrimidine derivatives generally inhibit enzymes involved in nucleic acid synthesis or modulate inflammatory pathways. For instance, they may inhibit myeloperoxidase (MPO), an enzyme linked to inflammatory responses, thereby reducing inflammation and potentially providing therapeutic benefits in autoimmune diseases .

Case Studies and Research Findings

Recent studies have highlighted the biological activities of similar pyrimidine derivatives. For example, a study on thieno[3,2-d]pyrimidines demonstrated their dual-stage activity against malaria parasites, suggesting that structural modifications can lead to enhanced biological effects .

In another research effort focused on structure–activity relationships (SAR) of pyrimidine derivatives, it was found that specific substitutions significantly influenced the potency against target enzymes like NAPE-PLD, which is involved in lipid signaling pathways . This underscores the importance of structural diversity in developing effective pharmacological agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for pyrimidin-4-amine derivatives, and how can they be adapted for synthesizing 2-(1-Methoxyethyl)-6-(p-tolyl)pyrimidin-4-amine?

- Pyrimidin-4-amine derivatives are typically synthesized via condensation reactions. For example, reacting enones with guanidine nitrate in ethanol under reflux, followed by LiOH-mediated cyclization, yields the pyrimidine core . Alkylation or aryl substitution can introduce groups like 1-methoxyethyl or p-tolyl via nucleophilic substitution or Suzuki coupling. Optimization of solvent systems (e.g., ethanol/water mixtures) and purification using silica gel chromatography (ethyl acetate/petroleum ether) is critical .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing pyrimidin-4-amine derivatives?

- 1H/13C NMR confirms substituent positions and purity. X-ray crystallography resolves molecular conformation, dihedral angles (e.g., 29.78° between aromatic rings in similar structures), and hydrogen-bonding networks (e.g., C–H···F/N interactions) . HRMS validates molecular weight, while HPLC assesses purity (>98%) .

Q. How should researchers design initial biological screens for pyrimidin-4-amine derivatives?

- Prioritize in vitro assays (e.g., enzyme inhibition, antimicrobial activity) using standardized protocols. For example, acetylcholinesterase (AChE) inhibition assays (IC50 values) and antifungal tests against Puccinia sorghi (EC50) are common . Use positive controls (e.g., flufenerim for AChE) to benchmark activity .

Advanced Research Questions

Q. What strategies optimize the structure-activity relationship (SAR) of pyrimidin-4-amine derivatives?

- Systematically vary substituents at the 2-, 4-, and 6-positions. For instance:

- Electron-withdrawing groups (e.g., Cl, CF3) at position 5 enhance fungicidal activity .

- Fluorinated alkyl chains improve metabolic stability and bioavailability .

- Methoxyethyl groups (as in the target compound) may influence solubility and target binding.

Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like AChE .

Q. How can synthetic yields and purity be improved during scale-up?

- Continuous flow reactors reduce reaction times and improve reproducibility .

- Column chromatography with gradient elution (ethyl acetate/petroleum ether) removes by-products .

- Recrystallization from ethanol/water mixtures enhances purity (>99%) .

Q. How should contradictory data between in vitro and in vivo activity be resolved?

- Investigate metabolic stability via liver microsome assays and CYP450 interactions .

- Modify substituents to reduce toxicity (e.g., replacing bromine with morpholine in analogs lowered rat toxicity ).

- Use bioisosteric replacements (e.g., trifluoromethyl for methyl) to retain activity while improving pharmacokinetics .

Q. What experimental approaches elucidate the mode of action of pyrimidin-4-amine derivatives?

- Enzyme inhibition assays : Measure IC50 against targets like AChE or tyrosine kinases .

- Gene expression profiling : Identify downstream pathways affected (e.g., histamine H4 receptor antagonism ).

- Resistance studies : Test cross-resistance with existing pesticides/fungicides to identify novel mechanisms .

Q. How can researchers mitigate toxicity in pyrimidin-4-amine derivatives?

- Introduce polar groups (e.g., pyridin-2-yloxy) to reduce lipophilicity and off-target binding .

- Conduct acute toxicity assays (e.g., LD50 in rodents) early in development .

- Use prodrug strategies to enhance selective activation at target sites .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.